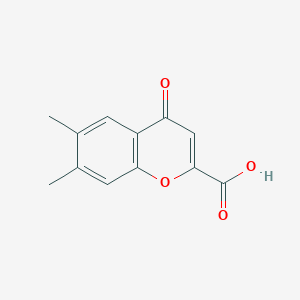

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

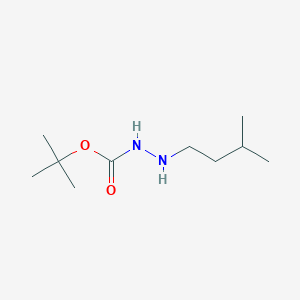

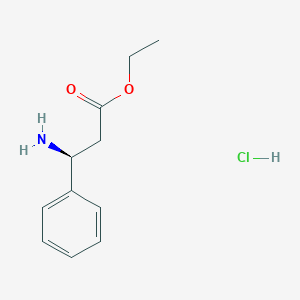

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biocatalyst Inhibition

Carboxylic acids, including chromene derivatives, have been identified for their potential in biocatalyst inhibition. These compounds can be inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust strains with improved industrial performance (Jarboe et al., 2013).

Synthetic Chemistry

6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance, have limited natural sources. Synthetic procedures for these compounds, including various coupling reactions and cyclizations, highlight the importance of chromene derivatives in pharmaceutical chemistry (Mazimba, 2016).

Solvent Developments

The extraction of carboxylic acids from aqueous streams using solvents and supercritical fluids is a growing area of interest. Innovations in solvent technologies, such as the use of ionic liquids and improvements in traditional solvent systems, aim at efficient recovery of carboxylic acids for use as precursors in various industrial chemicals, showcasing the utility of carboxylic acid derivatives in green chemistry and sustainability (Sprakel & Schuur, 2019).

作用機序

Target of Action

The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is human monoamine oxidase-B (hMAO-B) . hMAO-B is an enzyme that plays a crucial role in the metabolism of monoamines in the human body. It is involved in the oxidative deamination of biologically significant monoamines .

Mode of Action

The compound interacts with hMAO-B, inhibiting its activity . This inhibition prevents the enzyme from metabolizing monoamines, leading to an increase in the levels of these neurotransmitters . The compound has been found to exhibit high selectivity towards hMAO-B, showing positive interactions with hMAO-B and repulsive interactions with hMAO-A .

Biochemical Pathways

The inhibition of hMAO-B affects the metabolic pathways of monoamines such as dopamine and beta-phenyl ethyl amines . These monoamines are involved in various physiological functions, including mood regulation and motor control. By inhibiting hMAO-B, the compound can potentially influence these functions by altering the levels of monoamines.

Pharmacokinetics

The compound’s high selectivity towards hmao-b suggests that it may have good bioavailability and reach its target effectively .

Result of Action

The inhibition of hMAO-B by this compound leads to an increase in the levels of monoamines . This can result in various molecular and cellular effects, depending on the specific monoamine whose levels are increased. For example, increased dopamine levels can influence mood and motor control.

特性

IUPAC Name |

6,7-dimethyl-4-oxochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXTZTPZRBJVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424668 |

Source

|

| Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162210-24-4 |

Source

|

| Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)